molecular formula C10H10FNO5 B13570980 Methyl 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoate

Methyl 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoate

Cat. No.: B13570980
M. Wt: 243.19 g/mol
InChI Key: RFKGQTWNYPMYCT-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoate is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a hydroxypropanoate moiety. The unique structural features of this compound make it a valuable intermediate in the synthesis of various pharmaceuticals and chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate.

    Reduction: Formation of Methyl 3-(2-fluoro-6-aminophenyl)-2-hydroxypropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. For example, the presence of the nitro group can enhance its binding affinity to certain enzyme active sites, leading to inhibition of enzyme activity. The fluorine atom can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Methyl 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoate can be compared with other similar compounds such as:

    2-Fluoro-6-nitrobenzaldehyde: Shares the fluorine and nitro substituents but differs in the functional groups attached to the benzene ring.

    2-Fluoro-6-nitrobenzyl bromide: Similar in structure but contains a bromine atom instead of the hydroxypropanoate moiety.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H10FNO5

Molecular Weight

243.19 g/mol

IUPAC Name

methyl 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10FNO5/c1-17-10(14)9(13)5-6-7(11)3-2-4-8(6)12(15)16/h2-4,9,13H,5H2,1H3

InChI Key

RFKGQTWNYPMYCT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=CC=C1F)[N+](=O)[O-])O

Origin of Product

United States

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